molecular formula C14H14BrNOS B1201341 N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide

N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B1201341
M. Wt: 324.24 g/mol
InChI Key: ZUEIOSCQBDNEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and similar thiophene derivatives have been utilized for enhancing the photostability of poly(vinyl chloride) (PVC) films. These materials significantly reduce the photodegradation level of PVC, thereby extending its utility and life span in various applications (Balakit et al., 2015).

Fluorescence Probing

Thiophene derivatives, closely related to N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide, have been studied for their fluorescence properties. These compounds demonstrate a significant change in fluorescence emission with variations in temperature and solvent polarity, making them useful as fluorescence probes for environmental and material sciences (Huang & Tam-Chang, 2010).

Antibacterial Applications

Thiophene-carboxamide analogues exhibit promising antibacterial properties. These compounds have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing significant inhibitory and bactericidal concentrations. This opens up avenues for their use in developing new antibacterial agents (Habila et al., 2015).

Synthesis of Functionalized Compounds

The synthesis process of N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and related compounds involves creating functionalized thiophenes, which are valuable in various chemical and pharmaceutical applications. This synthesis provides a framework for developing new compounds with potential applications in different fields (Bar & Martin, 2021).

Antipathogenic Properties

Some thiophene derivatives have been shown to possess antipathogenic activities. These compounds interact effectively with bacterial cells, offering potential as novel antimicrobial agents with specific applications against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

properties

Product Name

N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide

InChI

InChI=1S/C14H14BrNOS/c1-3-11-7-10(8-18-11)14(17)16-13-5-4-9(2)6-12(13)15/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

ZUEIOSCQBDNEHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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